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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-acting injectable antimalarial candidate
MMV371 and its orally administered parent compound, atovaquone. The information is
intended to support research and development efforts in the field of malaria chemoprevention.

Introduction

MMV371 is a prodrug of atovaquone, a well-established antimalarial agent. It has been
specifically designed for parenteral, long-acting administration to overcome the adherence
challenges associated with daily oral prophylactic regimens.[1][2][3] Atovaquone, the active
moiety, is currently available in an oral formulation, typically in combination with proguanil, for
both the prevention and treatment of malaria.[4] This guide will explore the key differences
between the parenteral administration of the prodrug MMV371 and the oral administration of its
active form, atovaquone, focusing on pharmacokinetic profiles, efficacy considerations, and the
underlying mechanism of action.

Mechanism of Action

Both MMV 371, after its conversion to atovaquone, and orally administered atovaquone target
the Plasmodium parasite's mitochondrial electron transport chain. Specifically, atovaquone is a
selective inhibitor of the cytochrome bcl complex (Complex I1).[5][6][7][8] By binding to this
complex, atovaquone disrupts the parasite's mitochondrial function, leading to the inhibition of
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pyrimidine biosynthesis and ultimately, parasite death.[5][8] This mechanism is active against
both the liver and blood stages of the parasite.[1]
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Mechanism of action of MMV371 and atovaquone.

Pharmacokinetic Comparison

The primary distinction between MMV371 and oral atovaquone lies in their pharmacokinetic
profiles, which are a direct consequence of their different formulations and routes of

administration.
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Parameter

MMV371 (Parenteral)

Atovaquone (Oral)

Administration Route

Intramuscular injection

Oral tablet/suspension

Dosing Frequency

Potentially once every 3+
months[2][9][10]

Daily[4]

Absorption

Slow and sustained release

from injection site[2]

Limited and variable;
significantly enhanced by co-
administration with fatty
food[11][12][13][14]

Bioavailability

Designed for high and
prolonged bioavailability of the

active moiety[15]

Low and variable; oral
suspension has ~2-fold higher
bioavailability than tablets.[11]
[16] Absolute bioavailability of
the suspension is ~47% under
fed conditions.[13]

Time to Peak Concentration
(Tmax)

Delayed, reflecting the slow-

release formulation

~4 hours for the oral

suspension[17]

Elimination Half-life (Active

Moiety)

Extended due to continuous

release from the depot

Approximately 2-3 days in
adults[11]

Prodrug is rapidly converted to

No evidence of significant

Metabolism active atovaquone in o
] ) metabolism in humans[11]
circulation[2]
o , Predominantly excreted
) Primarily fecal excretion of the ]
Excretion unchanged in feces (>90%)

active moiety[11]

[11]

Preclinical Efficacy and Clinical Development

MMV371 (Parenteral)

Preclinical studies in animal models have demonstrated the potential for a single intramuscular

injection of MMV371 to maintain plasma concentrations of atovaquone above the minimum

effective concentration for an extended period. In cynomolgus monkeys, a single 20 mg/kg
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injection of an MCBE161 formulation (the development name for MMV371) maintained plasma
atovaquone levels for over 30 days.[15][18] Another prodrug formulation maintained levels for
over 70 days in the same model.[15][18] In a mouse model, a long-acting injectable formulation
of atovaquone nanoparticles provided protection against Plasmodium berghei infection.[19]

A first-in-human Phase 1 clinical trial of MMV371 began in late 2024 to evaluate its safety,
tolerability, and pharmacokinetics in healthy volunteers.[1][9][10][20] This study will assess
different dose levels.[9][10] The ultimate goal is to develop a co-formulation with a partner drug
to mitigate the risk of resistance.[9][10]

Atovaquone (Oral)

Oral atovaquone, in combination with proguanil (A/P), is a well-established and effective
regimen for malaria prophylaxis and treatment.[4][21][22] Clinical trials have demonstrated its
efficacy against various Plasmodium species.[21] However, the requirement for daily dosing
can lead to non-adherence, which can compromise its protective effect.[19] Resistance to
atovaquone can emerge through single point mutations in the cytochrome b gene.[7]

Experimental Protocols
MMV371 Preclinical Pharmacokinetic Studies

Detailed protocols for the preclinical evaluation of MMV371 are described in a 2024 bioRxiv
preprint.[15][18][23] A summary of the methodology is provided below:

» Animal Models: Cynomolgus monkeys and rats were used to assess the pharmacokinetic
profile of different atovaquone prodrug formulations.

» Administration: A single intramuscular injection of the prodrug formulation was administered.
For comparison, oral atovaquone was also administered to rats.

» Dosing: For the injectable formulations in monkeys, a dose of 20 mg/kg was used.[15][18]
o Sample Collection: Blood samples were collected at various time points post-administration.

e Analysis: Plasma concentrations of atovaquone were quantified using a validated analytical
method (e.g., LC-MS/MS).
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» Pharmacokinetic Parameters: Key parameters such as Cmax, Tmax, AUC, and the duration
for which plasma concentrations remained above the minimal efficacious concentration were
determined.

Atovaquone Oral Bioavailability Study in Humans

A representative experimental design to evaluate the oral bioavailability of atovaquone is as
follows, based on published clinical studies:[12][14]

o Study Design: A randomized, crossover study in healthy adult volunteers.
e Treatments:

o Asingle oral dose of atovaquone suspension (e.g., 750 mg) administered under fasting
conditions.

o Asingle oral dose of atovaquone suspension (e.g., 750 mg) administered with a
standardized meal (e.g., containing a moderate amount of fat).

e Washout Period: An adequate washout period between treatments (e.g., 2 weeks).

o Sample Collection: Serial blood samples are collected at predefined time points before and
after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

e Analysis: Plasma concentrations of atovaquone are determined using a validated HPLC or
LC-MS/MS method.

o Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic
parameters including AUCO-t, AUCO-inf, Cmax, Tmax, and t1/2. The relative bioavailability of
the fed versus fasting state is then calculated.

Experimental Workflow
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MMV 371 Preclinical PK Study
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Generalized experimental workflows.

Conclusion

The development of MMV371 as a long-acting injectable represents a significant advancement
in malaria chemoprevention strategy. By providing a parenteral alternative to daily oral
atovaquone, MMV371 has the potential to improve adherence and provide sustained protection
against malaria. The key advantage of the parenteral route for this agent is the prolonged
duration of action, which could translate to a single injection providing protection for three
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months or longer. In contrast, oral atovaquone, while effective, is limited by its requirement for
daily administration and its variable absorption, which is highly dependent on food intake.
Further clinical development of MMV371 will be crucial to fully characterize its safety, efficacy,
and pharmacokinetic profile in humans and to realize its potential as a transformative tool in the
fight against malaria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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